1-(benzylsulfonyl)-N-(4-carbamoylphenyl)piperidine-4-carboxamide
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Overview
Description
N-(4-CARBAMOYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a phenylmethanesulfonyl group, and a carbamoylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CARBAMOYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide to form an intermediate, which is then reduced to yield the desired compound . The reaction conditions often require the use of solvents such as dimethyl sulfoxide or N,N-dimethylformamide, and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
For industrial-scale production, the synthesis pathway is optimized to improve yield and reduce costs. This often involves the use of safer and more economical reagents and solvents. The process may also be scaled up using continuous flow reactors to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(4-CARBAMOYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-CARBAMOYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism by which N-(4-CARBAMOYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
Similar Compounds
4-AMINOBENZOYLBENZAMIDE: An intermediate in the synthesis of Pigment Yellow 181, known for its stability and light-fastness.
PARA-AMINOBENZOIC ACID: Used in the synthesis of folate and various pharmaceuticals.
Uniqueness
N-(4-CARBAMOYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H23N3O4S |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-(4-carbamoylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H23N3O4S/c21-19(24)16-6-8-18(9-7-16)22-20(25)17-10-12-23(13-11-17)28(26,27)14-15-4-2-1-3-5-15/h1-9,17H,10-14H2,(H2,21,24)(H,22,25) |
InChI Key |
YLWWEEZUTYGOEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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